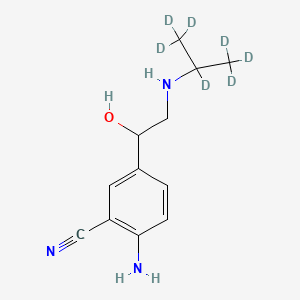

西马特罗-d7

描述

西马特罗-d7是西马特罗的氘代形式,西马特罗是一种强效的β-肾上腺素受体激动剂。它主要用作分析化学中的内标,特别是在定量各种生物样品中的西马特罗。该化合物以氢原子被氘原子取代为特征,这使其在质谱法中由于其独特的质量差异而变得有用。

科学研究应用

西马特罗-d7广泛应用于科学研究,包括:

分析化学: 用作质谱法中内标,用于定量生物样品(如牛尿液和肌肉)中的西马特罗.

药代动力学: 研究西马特罗在体内的代谢和分布。

兽医: 监测动物组织中西马特罗的存在,以确保符合法规。

毒理学: 研究西马特罗及其代谢产物的毒理学效应。

作用机制

西马特罗-d7与西马特罗一样,是一种β-肾上腺素受体激动剂。它与β-肾上腺素受体结合,导致腺苷酸环化酶活化,环磷酸腺苷 (cAMP) 水平升高。这会导致各种生理效应,包括心率加快、支气管扩张和脂肪分解。this compound中的氘原子不会显着改变其作用机制,但为分析目的提供了独特的质量。

生化分析

Biochemical Properties

Cimaterol-d7, like its parent compound Cimaterol, interacts with β-adrenergic receptors . These receptors are proteins that play a crucial role in biochemical reactions involving the regulation of heart rate, smooth muscle relaxation, and energy metabolism . The nature of these interactions involves the binding of Cimaterol-d7 to the receptor, which triggers a cascade of intracellular events leading to the desired physiological response .

Cellular Effects

Cimaterol-d7 influences various types of cells and cellular processes, primarily through its interaction with β-adrenergic receptors . It can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, in muscle cells, it promotes protein synthesis and inhibits protein degradation, leading to muscle growth .

Molecular Mechanism

The molecular mechanism of action of Cimaterol-d7 involves its binding to β-adrenergic receptors . This binding activates the receptor, leading to the production of cyclic AMP (cAMP). The increase in cAMP levels then activates protein kinase A, which phosphorylates various target proteins, leading to changes in cell function .

Temporal Effects in Laboratory Settings

It is known that the effects of β-adrenergic agonists like Cimaterol can be both acute and chronic, affecting cellular function in the short term (minutes to hours) and also leading to longer-term changes in protein synthesis and degradation .

Dosage Effects in Animal Models

In animal models, the effects of Cimaterol-d7 are expected to vary with dosage, similar to its parent compound Cimaterol . At lower doses, it primarily acts as a muscle growth promoter, while at higher doses, it may have additional effects such as fat reduction .

Metabolic Pathways

Cimaterol-d7 is involved in the adrenergic signaling pathway . It interacts with β-adrenergic receptors, leading to the production of cAMP and activation of protein kinase A . This can affect metabolic flux and metabolite levels, particularly in pathways involving protein synthesis and degradation .

Transport and Distribution

As a lipophilic compound, it is expected to easily cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its lipophilic nature and its mechanism of action involving membrane-bound receptors, it is likely to be found in the cell membrane where it can interact with β-adrenergic receptors .

准备方法

合成路线和反应条件

西马特罗-d7的合成涉及将氘原子掺入西马特罗分子中。这可以通过几种合成路线来实现,包括:

氘交换反应: 该方法涉及在氘源(如重水 (D2O) 或氘代溶剂)的存在下将氢原子与氘原子交换。

氘代试剂: 在西马特罗合成中使用氘代试剂可以导致氘原子在分子中的特定位置掺入。

工业生产方法

This compound的工业生产通常涉及在大规模控制条件下进行氘交换反应,以确保高纯度和高产率。该过程可能包括:

催化氘化: 使用催化剂来促进氢与氘的交换。

纯化: 采用色谱法等技术来纯化最终产品并去除任何杂质。

化学反应分析

反应类型

西马特罗-d7会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧化物。

还原: 还原反应可以将this compound转化为其还原形式。

取代: 取代反应可以将分子中的官能团替换为其他基团。

常用试剂和条件

氧化剂: 过氧化氢 (H2O2)、高锰酸钾 (KMnO4)。

还原剂: 硼氢化钠 (NaBH4)、氢化锂铝 (LiAlH4)。

取代试剂: 卤素、亲核试剂。

主要产品

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生氧化物,而还原可能会产生醇或胺。

相似化合物的比较

类似化合物

西布特罗: 另一种具有类似特性的β-肾上腺素受体激动剂。

盐酸克伦特罗: 用于兽医医学中的类似目的。

沙丁胺醇: 一种用于治疗哮喘的β-肾上腺素受体激动剂。

独特之处

西马特罗-d7的独特之处在于其氘标记,这使其在质谱法中特别有用。这种标记允许对复杂生物基质中的非氘代西马特罗进行精确的定量和区分。

属性

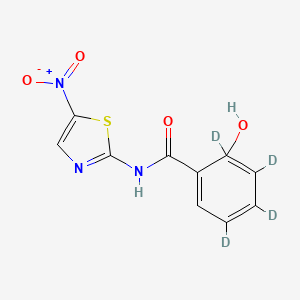

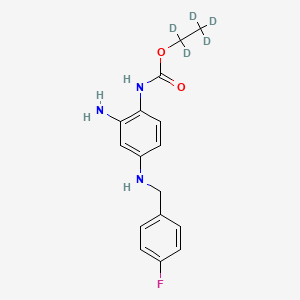

IUPAC Name |

2-amino-5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3/i1D3,2D3,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXRLJCGHZZYNE-UNAVHCQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746842 | |

| Record name | 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-44-2 | |

| Record name | 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6](/img/structure/B565602.png)

![tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate](/img/structure/B565606.png)

![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B565608.png)